3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline
Description
Overview of Aromatic Amines and Benzylaniline Derivatives
Aromatic amines constitute a fundamental class of organic compounds characterized by the presence of an amine functional group directly attached to an aromatic ring system. These compounds, encompassing anilines and their derivatives, represent one of the most versatile and widely utilized classes of organic molecules in modern chemistry. The simplest member of this family, aniline, serves as the parent compound from which numerous derivatives are synthesized, each offering unique properties and applications. The molecular architecture of aromatic amines enables them to participate in a wide range of chemical transformations, making them indispensable building blocks in organic synthesis.
Benzylaniline derivatives, specifically, represent a sophisticated subset of aromatic amines where the nitrogen atom is substituted with a benzyl group, creating compounds with enhanced structural complexity and distinct chemical properties. The attachment of benzyl groups to the amine nitrogen introduces additional aromatic character while providing opportunities for further functionalization. Research has demonstrated that benzylaniline derivatives exhibit unique molecular geometries, with the nitrogen atom adopting a nearly planar configuration that influences their reactivity patterns. The combination of aromatic rings within these molecules creates systems where electronic effects can be finely tuned through strategic substitution patterns.
The synthesis of nitrogen-substituted anilines has emerged as a particularly active area of research, with scientists developing innovative catalytic approaches to access these compounds efficiently. Studies utilizing supported gold-palladium bimetallic nanoparticles have shown remarkable success in producing diverse nitrogen-substituted anilines through dehydrogenative aromatization processes. These synthetic advances have expanded the accessible chemical space within the benzylaniline family, enabling the preparation of compounds with increasingly complex substitution patterns and functional group arrangements.
Historical Context and Discovery
The development of substituted aniline chemistry traces its origins to the early nineteenth century when aniline was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo. This seminal discovery marked the beginning of systematic investigations into aromatic amine chemistry, laying the foundation for the synthetic dye industry that would revolutionize textile manufacturing. The subsequent identification and characterization of aniline by multiple researchers, including Carl Julius Fritzsche who coined the term "aniline" in 1840, established the chemical basis for understanding aromatic amine behavior.
The evolution from simple aniline to complex derivatives like 3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline represents over two centuries of progressive chemical understanding and synthetic innovation. The introduction of benzyl substitution patterns emerged from research into nitrogen alkylation reactions, where scientists discovered that benzyl groups could be effectively introduced and subsequently modified through various chemical transformations. The development of ethoxyethoxy substitution patterns reflects advances in ether chemistry and the recognition that ethylene glycol derivatives could impart unique solubility and reactivity characteristics to aromatic systems.
Contemporary research has revealed sophisticated methodologies for constructing complex substituted anilines, including novel approaches that utilize benzyl azide precursors to generate substituted anilines through carbon extrusion mechanisms. These green chemistry approaches have demonstrated that electron-withdrawing groups positioned at ortho or para positions relative to the azide functionality can facilitate the transformation of benzyl azides to corresponding anilines under mild acidic conditions. Such discoveries have expanded the synthetic toolkit available for accessing complex aniline derivatives and have provided insights into the fundamental mechanisms governing aromatic amine formation.
Relevance in Modern Organic Chemistry
The significance of 3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline in contemporary organic chemistry stems from its embodiment of multiple important structural features within a single molecular framework. The compound serves as an excellent model system for studying the interplay between aromatic amine basicity and substituent effects, particularly how electron-donating ethoxy groups and aromatic benzyl substituents influence the electronic properties of the central aniline core. Understanding these electronic interactions provides crucial insights for designing new materials and catalysts with tailored properties.
| Molecular Property | Value | Significance |
|---|---|---|
| Molecular Formula | C18H23NO2 | Complex multi-ring system with heteroatoms |
| Molecular Weight | 285.4 g/mol | Moderate molecular weight suitable for various applications |
| Chemical Abstracts Service Number | 1040691-64-2 | Unique identifier for chemical databases |
| Purity Specification | 95% minimum | High purity suitable for research applications |
The compound's structural complexity makes it an valuable intermediate for accessing even more sophisticated molecular architectures through further chemical modification. The presence of multiple reactive sites, including the aromatic amine nitrogen and the various aromatic positions, provides numerous opportunities for selective functionalization reactions. Research applications currently focus on utilizing this compound as a building block for synthesizing libraries of related structures that can be screened for various biological and material properties.
Modern synthetic applications have demonstrated the utility of compounds like 3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline in developing new synthetic methodologies and understanding reaction mechanisms. The compound's multi-functional nature allows researchers to investigate competing reaction pathways and selectivity issues that arise when multiple reactive sites are present within a single molecule. These studies contribute to the broader understanding of how molecular complexity influences reactivity patterns and help guide the design of new synthetic strategies for accessing challenging molecular targets.
Properties
IUPAC Name |
3-(2-ethoxyethoxy)-N-[(2-methylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-3-20-11-12-21-18-10-6-9-17(13-18)19-14-16-8-5-4-7-15(16)2/h4-10,13,19H,3,11-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRWUKANORCBJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)NCC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzylamine and 3-(2-ethoxyethoxy)benzaldehyde.
Condensation Reaction: The 2-methylbenzylamine reacts with 3-(2-ethoxyethoxy)benzaldehyde in the presence of a suitable catalyst, such as an acid or base, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst to yield the final product, 3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at both the aromatic amine and ethoxyethoxy groups. Key oxidation pathways include:
| Reaction Type | Reagents/Conditions | Products Formed |
|---|---|---|
| Aromatic ring oxidation | KMnO₄, acidic conditions | Quinone derivatives |
| Ether chain oxidation | O₂, catalytic transition metals | Carboxylic acid or ketone moieties |
Oxidation with potassium permanganate (KMnO₄) under acidic conditions targets the electron-rich aromatic ring, producing quinone structures via hydroxylation and subsequent dehydrogenation. The ethoxyethoxy side chain is susceptible to oxidative cleavage, forming carboxylic acids or ketones depending on the catalyst.
Electrophilic Substitution Reactions
The aniline moiety participates in electrophilic substitution due to the activating effect of the amino group. Documented substitutions include:
| Reaction Type | Reagents/Conditions | Position Selectivity | Products Formed |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Para to -NH₂ | Nitroaniline derivatives |
| Sulfonation | H₂SO₄, SO₃, 50°C | Meta to -NH₂ | Sulfonic acid derivatives |
Nitration occurs preferentially at the para position relative to the amino group, yielding nitro-substituted analogs. Sulfonation favors the meta position due to steric hindrance from the bulky 2-methylbenzyl group.
Nucleophilic Alkylation/Acylation
The primary amine group undergoes alkylation and acylation to form secondary or tertiary amines:
| Reaction Type | Reagents/Conditions | Products Formed |
|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 80°C | N-methylated derivatives |
| Acylation | Acetyl chloride, pyridine, RT | Acetanilide analogs |
Alkylation with methyl iodide proceeds efficiently in dimethylformamide (DMF) with potassium carbonate as a base. Acylation reactions require anhydrous conditions to avoid hydrolysis of the acylating agent.
Hydrolysis Reactions
The ethoxyethoxy chain undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products Formed |
|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | Ethylene glycol and carboxylic acid |
| Basic hydrolysis | NaOH, H₂O, 100°C | Ethanol and sodium carboxylate |
Acidic hydrolysis cleaves the ether linkage, yielding ethylene glycol and a carboxylic acid derivative. Basic conditions produce ethanol and carboxylate salts.
Reductive Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions, as observed in structurally similar anilines :
| Reaction Type | Reagents/Conditions | Products Formed |
|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, XPhos, K₃PO₄, toluene, 110°C | Biaryl amines |
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Aryl-substituted derivatives |
These reactions leverage the amino group’s directing effects for cross-coupling with aryl halides or boronic acids, expanding its utility in synthesizing complex architectures .
Comparative Reactivity with Analogues
The table below contrasts the reactivity of 3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline with related compounds:
| Compound | Key Reactivity Differences |
|---|---|
| N-Benzylaniline | Lower electrophilic substitution due to lack of ether chain |
| 4-Ethoxy-N,N-dimethylbenzenamine | Enhanced solubility reduces steric hindrance in reactions |
| 2,6-Dimethyl-N-(thiophen-2-ylmethyl)aniline | Thienyl group enables unique heterocyclic coupling pathways |
The ethoxyethoxy side chain in 3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline enhances solubility in polar solvents while moderating steric effects during nucleophilic attacks.
Scientific Research Applications
Medicinal Chemistry
3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline serves as a key intermediate in the synthesis of pharmaceutical compounds. Its ability to modulate enzyme activity makes it a candidate for drug development targeting various diseases.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, potentially effective against a range of pathogens. Its mechanism of action may involve disrupting microbial membranes, leading to cell death.
Anticancer Properties
Preliminary studies suggest that 3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline can inhibit cancer cell proliferation through apoptosis induction. This activity is linked to its interaction with cellular signaling pathways that regulate growth and survival.
Organic Synthesis
This compound is utilized as a building block in the synthesis of more complex organic molecules, facilitating the development of new materials and specialty chemicals.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of 3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Proliferation
In vitro studies demonstrated that this compound could reduce the viability of human cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
N-(2-Methylbenzyl)aniline Derivatives
- N-(2-Methylbenzyl)aniline (3ae) :
- Structure : Lacks the 3-ethoxyethoxy group.
- Synthesis : Prepared via reductive amination of 2-methylbenzaldehyde and aniline using Pd/NiO (98% yield) .
- Properties : Simpler structure with a molecular weight of 197.28 g/mol. The absence of the ethoxyethoxy group reduces polarity, likely decreasing solubility in polar solvents compared to the target compound.
3-Alkoxy-Substituted Analogues
- N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline (C₂₄H₃₅NO₃): Structure: Features a heptyloxy group at the 3-position and a 2-(2-ethoxyethoxy)benzyl group. Properties: The long heptyloxy chain increases lipophilicity (logP ≈ 6.5 estimated), making it more suitable for lipid-rich environments compared to the target compound’s ethoxyethoxy group .
- N-{2-[2-(sec-Butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline (C₂₁H₂₉NO₃): Structure: Contains a methoxyethoxy group and a bulky sec-butylphenoxyethyl chain. Properties: Molecular weight of 343.46 g/mol.
Variants with Modified Benzyl Groups
- N-[4-(tert-Butyl)benzyl]-3-(2-ethoxyethoxy)aniline (C₂₁H₂₉NO₂): Structure: Shares the 3-ethoxyethoxy group but substitutes the 2-methylbenzyl with a 4-tert-butylbenzyl group. Properties: The tert-butyl group enhances hydrophobicity and steric bulk, which may reduce metabolic degradation compared to the target compound’s 2-methylbenzyl group .
Solubility and Polarity
- The ethoxyethoxy group in the target compound enhances water solubility compared to non-polar analogs like N-(2-methylbenzyl)aniline. For example, N-(2-hydroxyethyl)-N-methylaniline (logP ≈ 1.5) is highly soluble in polar solvents due to its hydroxy group . The target compound’s solubility is expected to lie between this and more lipophilic analogues like the heptyloxy derivative.
Data Tables
Table 2: Key Properties of Selected Analogues
Biological Activity
3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline is an organic compound classified as an aniline derivative, with a molecular formula of CHNO and a molecular weight of approximately 285.39 g/mol. This compound features a unique substitution pattern that includes a benzyl group with a 2-methyl substituent and a 3-(2-ethoxyethoxy) group on the aniline moiety, which contributes to its distinct chemical and biological properties.
Antimicrobial Properties
Research indicates that 3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline exhibits potential antimicrobial activity . It has been investigated for its effectiveness against various microbial strains, showing promise in inhibiting bacterial growth. The compound's structure allows it to interact with microbial targets, potentially disrupting cellular processes essential for microbial survival .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for its anticancer potential . Studies suggest that it may modulate enzyme activity and influence cell signaling pathways related to growth and apoptosis. The unique structural features of the compound enable it to interact with specific molecular targets involved in cancer progression .
The mechanism of action for 3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline involves interactions with various biological targets, such as enzymes and receptors. These interactions can alter their activity, influencing cellular processes related to growth and apoptosis. Understanding these interactions is crucial for evaluating the compound's therapeutic applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in determining the biological activity of compounds similar to 3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline. For instance, modifications in the aromatic rings or substitutions on the nitrogen atom can significantly impact the compound's efficacy against microbial or cancerous cells .
Comparative Analysis Table
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline | Contains two ethoxyethoxy groups | Potentially different solubility and reactivity profiles |
| 4-(2-Ethoxyethoxy)-aniline | Lacks the methylbenzyl substituent | Different biological activity due to simpler structure |
| 4-Methyl-N-benzylaniline | Contains a methyl group on the para position | Varies in reactivity compared to the ethoxyethoxy substitution |
This table illustrates how structural modifications can lead to variations in biological activity, emphasizing the significance of SAR studies in drug development.
Case Study 1: Antimicrobial Effectiveness
In a study assessing various aniline derivatives, 3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was tested using standard microbiological methods, revealing minimum inhibitory concentrations (MICs) that support its potential as a therapeutic agent .
Case Study 2: Anticancer Efficacy
A separate investigation focused on the anticancer properties of this compound involved cell line assays where it was tested against several cancer types. Results indicated that it effectively induced apoptosis in cancer cells while exhibiting low toxicity to normal cells, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for synthesizing N-(2-methylbenzyl)aniline derivatives, and how can these be adapted to introduce ethoxyethoxy substituents?
- Methodological Answer : The synthesis of N-(2-methylbenzyl)aniline derivatives typically involves reductive amination or alkylation. For example, Pd/NiO-catalyzed reductive amination of aniline with 2-methylbenzaldehyde under hydrogen atmosphere achieves yields >95% . To introduce ethoxyethoxy groups, researchers may adapt this method by substituting the aldehyde precursor with a 3-(2-ethoxyethoxy)benzaldehyde derivative. Ethoxylation procedures, such as those used for N-methylaniline derivatives (e.g., reaction with ethylene oxide under controlled conditions), could also be applied post-synthesis .
Q. Which spectroscopic techniques are most effective for characterizing 3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline, and what key spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key markers include:
- ¹H NMR : Peaks for the ethoxyethoxy group (δ ~3.5–4.0 ppm for -OCH₂CH₂O-), the methyl group on the benzyl substituent (δ ~2.4 ppm), and aromatic protons (δ ~6.6–7.4 ppm) .
- ¹³C NMR : Signals for the ether oxygen-linked carbons (δ ~70–75 ppm) and the quaternary aromatic carbon bonded to nitrogen (δ ~145–150 ppm) .
Mass spectrometry (HRMS-ESI) can confirm molecular weight (e.g., [M+H]+ peak) .
Q. What are the solubility properties of 3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline, and how do these influence purification strategies?
- Methodological Answer : The compound is likely soluble in oxygenated solvents (e.g., ethanol, THF) and aromatic solvents (e.g., toluene) due to its ether and aromatic groups . Purification typically involves silica gel column chromatography with gradients of hexane/ethyl acetate (e.g., 49:1) to separate polar byproducts . For large-scale synthesis, recrystallization from hot ethanol may be effective.
Advanced Research Questions
Q. How does the choice of catalyst (e.g., Pd/NiO vs. bipyridyl metal-organic frameworks) impact the yield and reaction kinetics in synthesizing N-(2-methylbenzyl)aniline derivatives?
- Methodological Answer : Pd/NiO catalysts under hydrogen atmosphere achieve near-quantitative yields (93–98%) at 25°C in 10 hours , while bipyridyl metal-organic frameworks (MOFs) yield ~78% under similar conditions . The disparity may stem from differences in active site accessibility or hydrogen activation efficiency. Kinetic studies (e.g., time-resolved NMR) can compare reaction progress. Optimizing catalyst loading (e.g., 1.1% Pd/NiO) and hydrogen pressure (1 atm) is critical for scalability .
Q. When encountering discrepancies in NMR data between theoretical predictions and experimental results, what analytical approaches resolve structural ambiguities?
- Methodological Answer : Conflicting peaks (e.g., unexpected splitting or shifts) may arise from impurities, rotamers, or regioisomers. Strategies include:
- 2D NMR (COSY, HSQC) : To confirm coupling between protons and carbons .
- Variable Temperature NMR : To identify dynamic processes (e.g., hindered rotation of the ethoxyethoxy group) .
- Spiking with Authentic Standards : Co-injecting synthesized reference compounds to verify peak assignments .
Q. What computational methods are recommended to predict the reactivity and electronic properties of 3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline in further functionalization reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model:
- Electrophilic Aromatic Substitution : Predicting regioselectivity (e.g., para vs. meta positions on the aniline ring) using Fukui indices.
- Hydrogen Bonding Interactions : Assessing the NH group’s role in stabilizing transition states during alkylation .
Software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets is commonly used .
Q. How can researchers optimize reaction conditions to mitigate side reactions (e.g., over-alkylation or ether cleavage) during synthesis of ethoxyethoxy-substituted aniline derivatives?
- Methodological Answer :
- Controlled Reaction Time : Monitor via TLC to halt reactions before byproduct formation.
- Protecting Groups : Temporarily protect the aniline NH with acetyl groups during ethoxylation steps to prevent undesired alkylation .
- Mild Acidic Conditions : Avoid strong acids (e.g., H₂SO₄) to prevent ether bond cleavage. Use Lewis acids (e.g., ZnCl₂) for selective catalysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
